5-Fluoro-2-(piperidin-3-yloxy)pyrimidine
Overview
Description
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine is a useful research compound. Its molecular formula is C9H12FN3O and its molecular weight is 197.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Fluorinated pyrimidines generally target enzymes involved in DNA and RNA synthesis, such as thymidylate synthase . They may also target other RNA- and DNA-modifying enzymes .
Mode of action
Fluorinated pyrimidines are often incorporated into the DNA and RNA of cancer cells, causing mutations and errors during replication that lead to cell death .
Biochemical pathways
The primary pathway affected by fluorinated pyrimidines is DNA synthesis. By inhibiting thymidylate synthase, these compounds prevent the formation of thymidine monophosphate, a necessary component of DNA .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of fluorinated pyrimidines can vary widely depending on the specific compound and its formulation. Generally, these compounds are well absorbed and widely distributed throughout the body. They are metabolized in the liver and excreted in the urine .
Result of action
The ultimate result of the action of fluorinated pyrimidines is the death of rapidly dividing cells, particularly cancer cells .
Action environment
The action, efficacy, and stability of fluorinated pyrimidines can be influenced by various environmental factors, including the pH of the environment, the presence of other drugs, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes, such as thymidylate synthase, which is crucial for DNA synthesis. This inhibition can lead to disruptions in DNA replication and repair processes. Additionally, this compound interacts with RNA-modifying enzymes, such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, affecting RNA stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms. Furthermore, this compound affects cellular metabolism by inhibiting key enzymes involved in nucleotide synthesis, leading to reduced cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits thymidylate synthase, preventing the formation of thymidine monophosphate, a nucleotide essential for DNA synthesis. This inhibition results in DNA damage and cell cycle arrest. Additionally, this compound can incorporate into RNA, disrupting RNA processing and function. These molecular interactions lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also impact cellular processes. Long-term exposure to this compound can lead to sustained inhibition of DNA synthesis and prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth by targeting rapidly dividing cells. At high doses, it may cause toxic effects, such as bone marrow suppression and gastrointestinal toxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nucleotide synthesis and metabolism. It interacts with enzymes such as thymidylate synthase and DNA topoisomerase 1, affecting DNA replication and repair. Additionally, the compound’s incorporation into RNA can influence RNA metabolism and stability. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its localization to target sites. The compound’s distribution within tissues can influence its therapeutic efficacy and toxicity. Understanding these transport and distribution mechanisms is crucial for optimizing its use in clinical settings .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its incorporation into the nucleus can enhance its effects on DNA synthesis and repair. Additionally, localization to the cytoplasm can influence RNA processing and function .
Properties
IUPAC Name |
5-fluoro-2-piperidin-3-yloxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h4-5,8,11H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSLRGOGHSLLII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=C(C=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.